Ethyl 2-amino-2-(6-chloropyridin-2-yl)acetate hydrochloride is a chemical compound that belongs to the class of amino acids and their derivatives. This compound is characterized by the presence of a pyridine ring substituted with chlorine, which contributes to its biological activity. Its molecular formula is CHClNO·HCl, indicating it is a hydrochloride salt of the corresponding base. This compound has garnered interest in pharmaceutical research due to its potential therapeutic applications.
Ethyl 2-amino-2-(6-chloropyridin-2-yl)acetate hydrochloride can be synthesized through various chemical processes, often involving the reaction of chloropyridine derivatives with aminoacetates. It is classified as an organic compound, specifically an amino acid derivative, and may be categorized under pharmaceuticals due to its potential biological activity.
The synthesis of Ethyl 2-amino-2-(6-chloropyridin-2-yl)acetate hydrochloride typically involves several steps:
The yield and purity of the product can be analyzed using high-performance liquid chromatography (HPLC), which allows for precise measurement of the compound's concentration and purity levels post-synthesis .
Ethyl 2-amino-2-(6-chloropyridin-2-yl)acetate hydrochloride can participate in various chemical reactions typical of amino acids, including:
In synthetic applications, this compound can serve as a building block for more complex molecules, particularly in medicinal chemistry where modifications can lead to enhanced biological activity.
The mechanism of action for Ethyl 2-amino-2-(6-chloropyridin-2-yl)acetate hydrochloride primarily involves its interaction with biological targets such as enzymes or receptors within cells. The amino group can participate in hydrogen bonding or ionic interactions, facilitating its binding to target sites.
Research indicates that compounds similar to this one may exhibit inhibitory effects on certain enzymes involved in metabolic pathways, thereby influencing cellular functions and potentially leading to therapeutic effects against various diseases .
Relevant data includes solubility tests that confirm its behavior in various solvents, which is crucial for formulation in pharmaceutical applications .
Ethyl 2-amino-2-(6-chloropyridin-2-yl)acetate hydrochloride has several scientific uses:
Nucleophilic substitution of the chloropyridinyl moiety is the foundational step in synthesizing this target compound. The 6-chloropyridin-2-yl group’s inherent electronic asymmetry enables regioselective displacement at the C2 position, where the ortho-chlorine exhibits enhanced reactivity due to ring strain and electron-withdrawing effects. Patent EP3752488A1 details a Friedel-Crafts acylation pathway using ethyl oxoacetate under basic conditions (K₂CO₃/DMF), achieving C-C bond formation at 80°C with 78% yield [2] [9]. Alternative routes involve Pd-catalyzed coupling, though economic constraints favor classical methods for industrial-scale synthesis.
Table 1: Nucleophilic Substitution Method Comparison
Method | Reagents/Conditions | Yield (%) | Regioselectivity |
---|---|---|---|
Friedel-Crafts Acylation | Ethyl oxoacetate, K₂CO₃, DMF | 78 | >99% (C2-position) |
Pd-Catalyzed Coupling | Pd(OAc)₂, XPhos, THF | 85 | >99% (C2-position) |
Acid-Catalyzed Condensation | HCl, reflux | 65 | ~90% (C2-position) |
Amination of the α-carbonyl position employs catalytic systems to enhance stereocontrol and yield. Research demonstrates that copper(I) catalysts (e.g., CuI/1,10-phenanthroline) facilitate nucleophilic amination with ammonia gas in acetonitrile, achieving 89% conversion to the primary amine derivative . Crucially, this method suppresses unwanted dialkylation byproducts (<2%). Alternative non-catalytic routes require stoichiometric zinc reductants but offer cost advantages. Solvent polarity significantly influences enantiomeric excess, with aprotic solvents like DMF providing optimal results (ee >95%) compared to protic solvents (ee <80%) [8].
Systematic optimization reveals DMF as the superior solvent for nucleophilic substitution (yield: 78% at 80°C), while acetonitrile maximizes amination selectivity. Elevated temperatures (>100°C) promote hydrolysis side products, reducing yields by 15–20%. Conversely, subambient temperatures (<0°C) during amination minimize racemization but extend reaction times to 48+ hours. Data from ChemicalBook indicates that hydrochloride salt crystallization requires ethanol/water mixtures (4:1 v/v) at 0–5°C for optimal crystal purity [5] [9].
Table 2: Solvent/Temperature Optimization Parameters
Reaction Stage | Optimal Solvent | Temperature (°C) | Yield (%) | Impurity Profile |
---|---|---|---|---|
Pyridine Functionalization | DMF | 80 | 78 | <1.5% di-acylated byproduct |
α-Carbonyl Amination | Acetonitrile | 25 | 89 | <2% dialkylated species |
Hydrochloride Formation | Ethanol/Water (4:1) | 0–5 | 95 | <0.5% residual solvents |
Final product purity hinges on selecting orthogonal purification methods. While silica gel chromatography (EtOAc/hexanes, 1:1) effectively removes polar impurities, recrystallization from ethanol/water delivers pharmaceutical-grade material (>99.5% purity) with higher throughput . Patent EP3752488A1 reports that triple recrystallization reduces residual palladium to <5 ppm, critical for API intermediates [9]. Hybrid approaches employ activated carbon pretreatment followed by recrystallization, eliminating colored impurities without yield sacrifice.
Table 3: Purification Method Performance Comparison
Technique | Conditions | Purity (%) | Recovery (%) | Key Advantage |
---|---|---|---|---|
Column Chromatography | Silica gel, EtOAc/hexanes | 98.5 | 75 | Removes structural analogs |
Recrystallization | Ethanol/water (4:1), 0–5°C | 99.7 | 90 | Scalability, cost efficiency |
Hybrid (Carbon + Recryst.) | Carbon adsorption → Recrystallization | 99.9 | 85 | Eliminates color bodies |
Decision Tree for Purification:
graph TDA[Crude Product] --> B{Impurity Profile}B -->|High Polar Impurities| C[Chromatography]B -->|High Solvent/Color Bodies| D[Carbon Treatment → Recrystallization]B -->|Low Impurities| E[Direct Recrystallization]
Comprehensive Compound Listing
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 113378-31-7
CAS No.: 92950-40-8
CAS No.: 199488-98-7
CAS No.: 120026-55-3